N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide, also known by its chemical formula C₁₆H₁₆N₂O₄S, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Acetylation of 3-Aminophenylamine: The synthesis begins with acetylation of 3-aminophenylamine to form N-(3-acetylamino)phenylamine.
Condensation with Pyrazine-2-carboxylic Acid: The resulting N-(3-acetylamino)phenylamine reacts with pyrazine-2-carboxylic acid under appropriate conditions to yield our target compound.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. Unfortunately, specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially yielding sulfonyl or nitro derivatives.
Reduction: Can be reduced to form corresponding amines.
Substitution: Exhibits nucleophilic substitution reactions at the acetyl group.
Amide Hydrolysis: Hydrolysis of the amide bond can occur.
Acetylation: Acetic anhydride, pyridine, and heat.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Alkali metal hydroxides (e.g., NaOH) in aqueous solution.
Amide Hydrolysis: Acidic or basic conditions.
- N-(3-acetylamino)phenylamine (intermediate)
- Various derivatives resulting from substitution or oxidation reactions
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential pharmaceutical properties, such as antimicrobial or anticancer effects.
Chemical Research: Used as a building block in organic synthesis.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern and amide functionality, similar compounds include:
- N-(3-acetylamino)phenylamine
- N-(3-nitrophenyl)acetamide
- N-(3-sulfonamidophenyl)acetamide
Properties
Molecular Formula |
C16H17N5O3 |
---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-[3-(3-acetamidoanilino)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c1-11(22)20-12-3-2-4-13(9-12)21-15(23)5-6-19-16(24)14-10-17-7-8-18-14/h2-4,7-10H,5-6H2,1H3,(H,19,24)(H,20,22)(H,21,23) |
InChI Key |
FNFGSSFMCYFTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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